N-(4-bromophenyl)-2-(1-tosylpiperidin-2-yl)acetamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name, and structural formula.
Synthesis Analysis
This involves the study of how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (like melting point, boiling point, etc.) and chemical properties (like acidity, basicity, reactivity, etc.).Scientific Research Applications
Free Radical Scavenging Activity
N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide, a derivative of N-(4-bromophenyl)-2-(1-tosylpiperidin-2-yl)acetamide, has been studied for its free radical scavenging activity. Using in vitro assays and quantum chemistry calculations, it was found to be a potent free radical scavenger, comparable to BHT and BHA. The OH bond in the compound is particularly active for trapping free radicals, with hydrogen atom transfer and sequential proton loss electron transfer being the dominant mechanisms in free radical scavenging (Boudebbous et al., 2021).
Pharmacological Evaluation
S-acetamide derivatives of N-(4-bromophenyl)-2-(1-tosylpiperidin-2-yl)acetamide have been synthesized and evaluated for their potential as anticonvulsant agents. The 4-bromophenyl acetamide derivative showed the most pronounced activity, significantly extending the latency period and reducing the duration and severity of seizures in an experimental model (Severina et al., 2020).
Anti-HIV Drug Potential
Density functional theory studies on acetamide derivatives, including those with bromophenyl substitutions, suggest significant potential as anti-HIV drugs. The local reactivity of these compounds indicates a mechanism of bond formation primarily through nitrogen atoms, with bromophenyl and nitrophenyl substitutions showing heightened potency (Oftadeh et al., 2013).
Antimicrobial Activity
N-(4-bromophenyl)-2-(1-tosylpiperidin-2-yl)acetamide derivatives have shown good antimicrobial activity, with certain compounds displaying high activity towards specific microbial strains. Computational calculations support these findings, suggesting a correlation between experimental results and theoretical predictions (Fahim & Ismael, 2019).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects.
Future Directions
This involves predicting or suggesting future research directions, potential applications, or improvements to the synthesis process of the compound.
Please consult with a chemistry professional or refer to a reliable scientific database for more accurate and detailed information. It’s always important to follow safety guidelines when handling chemical substances.
properties
IUPAC Name |
N-(4-bromophenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O3S/c1-15-5-11-19(12-6-15)27(25,26)23-13-3-2-4-18(23)14-20(24)22-17-9-7-16(21)8-10-17/h5-12,18H,2-4,13-14H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NILDRZIZXCEDNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-(1-tosylpiperidin-2-yl)acetamide |
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